molecular formula C14H14N2S B5163018 4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Cat. No.: B5163018
M. Wt: 242.34 g/mol
InChI Key: DYMKDUBHKNVEGG-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is a quinazoline derivative characterized by the presence of three methyl groups and a prop-2-yn-1-ylsulfanyl group attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6,8-trimethyl-2-prop-2-ynylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h1,7-8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKDUBHKNVEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCC#C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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